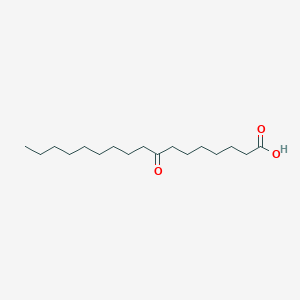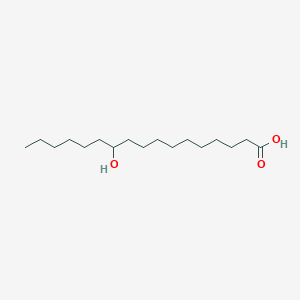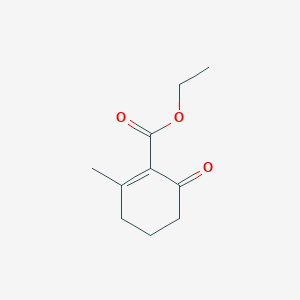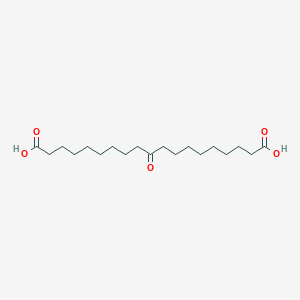
10-Oxononadecanedioic acid
Übersicht
Beschreibung
10-Oxononadecanedioic acid is an organic compound with the molecular formula C19H34O5. It is characterized by a long alkane chain with two terminal carboxylic acid groups and a ketone group at the tenth carbon position. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 10-Oxononadecanedioic acid can be synthesized through several methods. One common approach involves the oxidation of nonadecanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of long-chain alkanes. This process utilizes catalysts such as platinum or palladium to facilitate the oxidation reaction. The reaction conditions include high pressure and temperature to achieve optimal yields .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Oxononadecanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid group, resulting in the formation of nonadecanedioic acid.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides in the presence of appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Alcohols or amines, catalysts such as EDC or HATU, room temperature
Major Products:
Oxidation: Nonadecanedioic acid.
Reduction: 10-Hydroxynonadecanedioic acid.
Substitution: Esters or amides of this compound
Wissenschaftliche Forschungsanwendungen
10-Oxononadecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity with amines and alcohols makes it valuable in creating amides and esters.
Biology: The compound is utilized in the study of metabolic pathways and enzyme interactions due to its structural similarity to naturally occurring fatty acids.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting metabolic disorders.
Industry: It serves as an intermediate in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 10-Oxononadecanedioic acid involves its interaction with various molecular targets. The carboxylic acid groups can form stable amide bonds with primary amines, which is crucial in biochemical applications. The ketone group can participate in redox reactions, influencing metabolic pathways. These interactions are facilitated by the compound’s ability to form hydrogen bonds and undergo nucleophilic attacks .
Vergleich Mit ähnlichen Verbindungen
Nonadecanedioic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
10-Hydroxynonadecanedioic acid: Contains a hydroxyl group instead of a ketone, altering its reactivity and applications.
10-Oxooctadecanedioic acid: Similar structure but with a shorter alkane chain, affecting its physical and chemical properties
Uniqueness: 10-Oxononadecanedioic acid is unique due to its combination of a long alkane chain, two terminal carboxylic acid groups, and a central ketone group. This structure provides a balance of reactivity and stability, making it versatile for various applications in research and industry .
Eigenschaften
IUPAC Name |
10-oxononadecanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O5/c20-17(13-9-5-1-3-7-11-15-18(21)22)14-10-6-2-4-8-12-16-19(23)24/h1-16H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMOPYKUVSLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


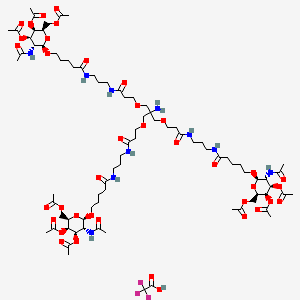
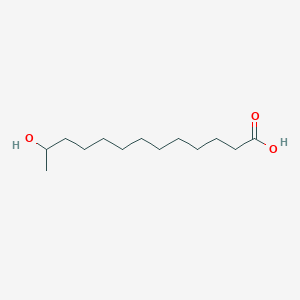
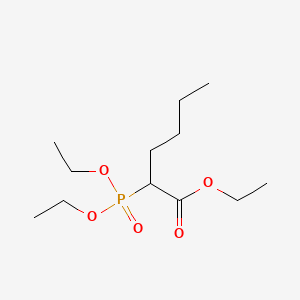

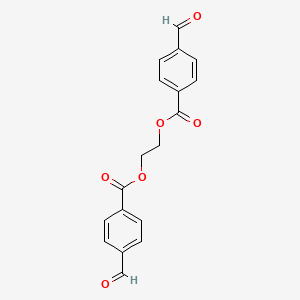
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223354.png)
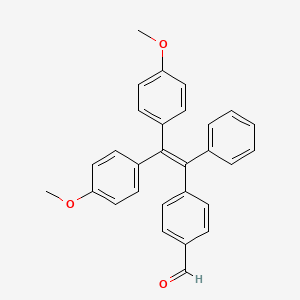
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223364.png)
![5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene](/img/structure/B8223372.png)
